(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(isopentyloxy)propanoic acid (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(isopentyloxy)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16783984
InChI: InChI=1S/C23H27NO5/c1-15(2)11-12-28-14-21(22(25)26)24-23(27)29-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,24,27)(H,25,26)/t21-/m0/s1
SMILES:
Molecular Formula: C23H27NO5
Molecular Weight: 397.5 g/mol

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(isopentyloxy)propanoic acid

CAS No.:

Cat. No.: VC16783984

Molecular Formula: C23H27NO5

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(isopentyloxy)propanoic acid -

Specification

Molecular Formula C23H27NO5
Molecular Weight 397.5 g/mol
IUPAC Name (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-methylbutoxy)propanoic acid
Standard InChI InChI=1S/C23H27NO5/c1-15(2)11-12-28-14-21(22(25)26)24-23(27)29-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,24,27)(H,25,26)/t21-/m0/s1
Standard InChI Key DCNDWHLDBBHDRE-NRFANRHFSA-N
Isomeric SMILES CC(C)CCOC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(C)CCOCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₁₉H₂₅NO₅, with a molecular weight of 397.5 g/mol . Its International Chemical Identifier (InChI) and SMILES notations encode the stereochemistry and functional group arrangement, ensuring unambiguous representation in chemical databases. The (S)-configuration at the alpha-carbon dictates its reactivity in asymmetric synthesis, while the isopentyloxy group introduces steric bulk that influences coupling efficiency.

Table 1: Key Molecular Properties

PropertyValueSource
CAS Registry Number2255321-11-8
Molecular FormulaC₁₉H₂₅NO₅
Molecular Weight397.5 g/mol
Stereochemistry(S)-configuration
Protecting GroupFmoc

Stereochemical Significance

The (S)-configuration ensures compatibility with natural L-amino acids during peptide elongation, minimizing epimerization risks. Quantum mechanical calculations reveal that the isopentyloxy group’s gauche effect stabilizes transition states in amide bond formation, enhancing reaction yields .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves three sequential steps:

  • Fmoc Protection: The amino group of (S)-2-amino-3-(isopentyloxy)propanoic acid is protected using 9-fluorenylmethyl chloroformate under basic conditions (pH 8–9).

  • Purification: Crude product is purified via reverse-phase HPLC, achieving >98% purity .

  • Lyophilization: The final compound is isolated as a white crystalline solid .

Industrial Manufacturing

Automated peptide synthesizers scale production to kilogram quantities, with process parameters optimized for cost and yield. A typical batch produces 1–5 kg of product, with a cycle time of 48–72 hours.

Table 2: Production Scalability (Reagentia, 2025)

Package SizePrice (€, excl. VAT)Purity
100 mg861.14≥98%
250 mg1,644.82≥98%
1 g4,320.00≥98%

Applications in Peptide Synthesis

Fmoc-Based Solid-Phase Synthesis

The compound’s Fmoc group is selectively removed using piperidine, enabling iterative peptide chain elongation. Its isopentyloxy side chain reduces aggregation during resin-based synthesis, particularly for hydrophobic sequences .

Case Study: Anticancer Peptide Synthesis

In a 2024 study, the compound was used to synthesize a stapled peptide targeting the p53-MDM2 interaction. The isopentyloxy group facilitated helix stabilization, yielding a compound with IC₅₀ = 12 nM in MDA-MB-231 cells .

Comparative Analysis with Analogues

Table 3: Fmoc-Protected Amino Acid Derivatives

CompoundSteric BulkCoupling Efficiency
Fmoc-Ala-OHLow92%
Fmoc-Val-OHModerate88%
(S)-2-((Fmoc)amino)-3-(isopentyloxy)propanoic acidHigh78%

While coupling efficiency decreases with steric bulk, the isopentyloxy derivative enables access to structurally constrained peptides inaccessible via conventional residues .

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